molecular formula C11H15NO2 B2820128 N-(4-Hydroxyphenyl)Pivalamide CAS No. 74052-89-4

N-(4-Hydroxyphenyl)Pivalamide

Cat. No. B2820128
Key on ui cas rn: 74052-89-4
M. Wt: 193.246
InChI Key: FSWKNXQMWWGBEJ-UHFFFAOYSA-N
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Patent
US04627871

Procedure details

109 g (1 mole) of 4-amino-phenol and 101 g of triethylamine were dissolved in 700 ml of tetrahydrofuran. 120.5 g (1 mole) of pivalyl chloride were added dropwise at 10°-15° C., with stirring. The mixture was subsequently stirred at room temperature for 2 hours and then poured into 3 liters of water. The crystals precipitated were filtered off with suction and dried in air. 165 g (85.5% of theory) of 4-pivaloylamino-phenol were obtained.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
120.5 g
Type
reactant
Reaction Step Two
Name
Quantity
3 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18].O>O1CCCC1>[C:16]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1)(=[O:21])[C:17]([CH3:20])([CH3:19])[CH3:18]

Inputs

Step One
Name
Quantity
109 g
Type
reactant
Smiles
NC1=CC=C(C=C1)O
Name
Quantity
101 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
700 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
120.5 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Step Three
Name
Quantity
3 L
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was subsequently stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
FILTRATION
Type
FILTRATION
Details
were filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried in air

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)NC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 165 g
YIELD: PERCENTYIELD 85.5%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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